molecular formula C12H15BF3NO4S B1393676 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid CAS No. 2096339-82-9

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

Cat. No.: B1393676
CAS No.: 2096339-82-9
M. Wt: 337.13 g/mol
InChI Key: NZVMEYITTREHFC-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid is a compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a piperidin-1-ylsulfonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid typically involves the following steps:

    Formation of the Phenylboronic Acid Core: The phenylboronic acid core can be synthesized via the hydroboration of an appropriate aryl halide using a boron reagent such as bis(pinacolato)diboron.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Attachment of the Piperidin-1-ylsulfonyl Group: The piperidin-1-ylsulfonyl group can be attached via a sulfonylation reaction using a sulfonyl chloride derivative and piperidine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products:

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various biaryl compounds resulting from Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: In organic synthesis, 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid is used as a building block for the construction of more complex molecules through cross-coupling reactions.

Biology: The compound can be used in the development of biologically active molecules, particularly in the design of enzyme inhibitors and receptor modulators.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and antiviral activities.

Industry: In materials science, the compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid largely depends on its application. In the context of enzyme inhibition, the boronic acid group can form reversible covalent bonds with active site serine residues, effectively inhibiting the enzyme’s activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    Phenylboronic Acid: Lacks the piperidin-1-ylsulfonyl and trifluoromethyl groups, making it less versatile in certain applications.

    4-(Piperidin-1-ylsulfonyl)phenylboronic Acid: Similar structure but without the trifluoromethyl group, which may affect its reactivity and biological activity.

    2-Trifluoromethylphenylboronic Acid: Lacks the piperidin-1-ylsulfonyl group, which can influence its solubility and interaction with biological targets.

Uniqueness: The combination of the piperidin-1-ylsulfonyl and trifluoromethyl groups in 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid provides a unique set of chemical and physical properties, making it a valuable compound for a wide range of applications in research and industry.

Properties

IUPAC Name

[4-piperidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO4S/c14-12(15,16)10-8-9(4-5-11(10)13(18)19)22(20,21)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVMEYITTREHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155100
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-82-9
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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